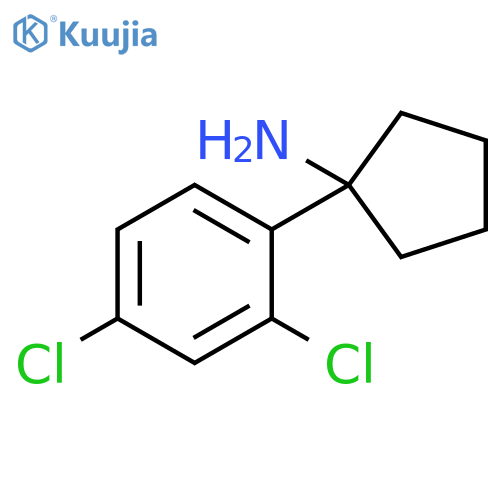

Cas no 1017480-48-6 (1-(2,4-dichlorophenyl)cyclopentan-1-amine)

1-(2,4-dichlorophenyl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-Dichlorophenyl)cyclopentanamine

- 1-(2,4-Dichlorophenyl)cyclopentan-1-amine

- CS-0306774

- MFCD09904207

- SY225768

- AC2702

- AKOS009320335

- EN300-1967810

- 1017480-48-6

- 1-(2,4-dichlorophenyl)cyclopentan-1-amine

-

- MDL: MFCD09904207

- インチ: 1S/C11H13Cl2N/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

- InChIKey: HGWUSLGLFJQQOM-UHFFFAOYSA-N

- SMILES: C1(C2=CC=C(Cl)C=C2Cl)(N)CCCC1

計算された属性

- 精确分子量: 229.042505g/mol

- 同位素质量: 229.042505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 分子量: 230.13g/mol

- トポロジー分子極性表面積: 26Ų

- XLogP3: 3.1

1-(2,4-dichlorophenyl)cyclopentan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1967810-0.05g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 0.05g |

$803.0 | 2023-09-16 | ||

| Enamine | EN300-1967810-0.25g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 0.25g |

$880.0 | 2023-09-16 | ||

| Enamine | EN300-1967810-10g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 10g |

$4114.0 | 2023-09-16 | ||

| eNovation Chemicals LLC | D778199-1g |

1-(2,4-Dichlorophenyl)cyclopentanamine |

1017480-48-6 | 95% | 1g |

$760 | 2024-07-20 | |

| eNovation Chemicals LLC | D778199-1g |

1-(2,4-Dichlorophenyl)cyclopentanamine |

1017480-48-6 | 95% | 1g |

$795 | 2023-04-08 | |

| Enamine | EN300-1967810-1.0g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1967810-2.5g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 2.5g |

$1874.0 | 2023-09-16 | ||

| Enamine | EN300-1967810-10.0g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1967810-0.1g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 0.1g |

$842.0 | 2023-09-16 | ||

| Enamine | EN300-1967810-0.5g |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

1017480-48-6 | 0.5g |

$919.0 | 2023-09-16 |

1-(2,4-dichlorophenyl)cyclopentan-1-amine 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

1-(2,4-dichlorophenyl)cyclopentan-1-amineに関する追加情報

Professional Introduction to 1-(2,4-dichlorophenyl)cyclopentan-1-amine (CAS No. 1017480-48-6)

1-(2,4-dichlorophenyl)cyclopentan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1017480-48-6, has garnered considerable attention due to its potential applications in drug development and biochemical research. The molecular structure of this amine derivative consists of a cyclopentan ring substituted with a phenyl group at the 1-position and dichloro substituents at the 2- and 4-positions of the phenyl ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further exploration.

The synthesis of 1-(2,4-dichlorophenyl)cyclopentan-1-amine involves a series of carefully orchestrated chemical reactions that highlight the compound's complexity. The process typically begins with the functionalization of the cyclopentanone precursor, followed by selective substitution to introduce the dichlorophenyl moiety. Advanced synthetic methodologies, including cross-coupling reactions and transition metal catalysis, are often employed to achieve high yields and purity. These techniques underscore the compound's suitability for industrial-scale production and research applications.

In recent years, 1-(2,4-dichlorophenyl)cyclopentan-1-amine has been studied for its pharmacological properties. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in therapeutic pathways. Preliminary research indicates that this compound may exhibit properties relevant to anti-inflammatory, antimicrobial, and even anticancer applications. The dichlorophenyl group is particularly noteworthy for its ability to modulate electron density and enhance binding affinity to biological targets.

The dichlorophenyl substituent in 1-(2,4-dichlorophenyl)cyclopentan-1-amine plays a crucial role in determining its chemical behavior. This moiety not only influences the compound's solubility and stability but also enhances its reactivity in various biochemical pathways. The presence of two chlorine atoms at the ortho positions increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in medicinal chemistry to develop compounds with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 1-(2,4-dichlorophenyl)cyclopentan-1-amine. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound may interact with biological systems. These simulations have been instrumental in guiding experimental design and optimizing lead compounds for therapeutic development. The integration of computational methods with traditional wet chemistry has accelerated the discovery process in pharmaceutical research.

The cyclopentan ring in 1-(2,4-dichlorophenyl)cyclopentan-1-amine contributes significantly to its overall pharmacological profile. Cycloalkylamines are known for their ability to enhance drug bioavailability and metabolic stability. The rigid structure of the cyclopentan ring provides a stable framework that can be fine-tuned to improve binding affinity and selectivity. This structural motif has been widely used in drug design due to its versatility and effectiveness.

In conclusion, 1-(2,4-dichlorophenyl)cyclopentan-1-amine (CAS No. 1017480-48-6) represents a promising compound in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of biochemical pathways continues to evolve, compounds like this one will play a crucial role in discovering new therapeutic agents. The ongoing exploration of its pharmacological properties holds great promise for advancing medical treatments across various disciplines.

1017480-48-6 (1-(2,4-dichlorophenyl)cyclopentan-1-amine) Related Products

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)

- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)

- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)

- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)

- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)

- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)